7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine
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Overview
Description
7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine is a complex organic compound that belongs to the class of purines. This compound features a purine core substituted with a piperazine ring, which is further substituted with a methylpyrimidine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
, which is crucial for maintaining the topological constitution of DNA .
Pharmacokinetics
. These properties are crucial for understanding the bioavailability of the compound.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine typically involves multi-step organic synthesis. One common approach starts with the preparation of the purine core, followed by the introduction of the piperazine ring and the subsequent attachment of the methylpyrimidine group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated solvents, bases, or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
- 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide
Uniqueness
7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. The presence of the piperazine ring and the methylpyrimidine group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-11-7-16-15(17-8-11)23-5-3-22(4-6-23)14-12-13(18-9-19-14)20-10-21(12)2/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHYECULMIBMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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